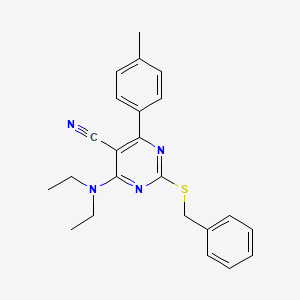
N-(2-cyclopropyl-2-hydroxypropyl)-3-(phenylsulfonyl)propanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2-cyclopropyl-2-hydroxypropyl)-3-(phenylsulfonyl)propanamide, also known as CPS-110, is a chemical compound that has gained attention in the scientific community due to its potential therapeutic applications. CPS-110 is a selective inhibitor of the protein kinase C (PKC) enzyme, which is involved in various cellular processes such as cell growth, differentiation, and apoptosis.
Wissenschaftliche Forschungsanwendungen
Antiviral Applications
N-(2-cyclopropyl-2-hydroxypropyl)-3-(phenylsulfonyl)propanamide and its analogues have demonstrated significant efficacy against viral infections, particularly cytomegalovirus (CMV). A study highlighted a novel selective nonnucleoside inhibitor of CMV replication, showcasing an excellent safety profile without inhibiting viral DNA synthesis, transcription, and translation. This compound interferes with viral DNA maturation and packaging, pointing towards a unique mechanism of action by affecting the viral DNA cleavage and packaging proteins UL56 and UL89, thereby suggesting a potential antiviral application (Buerger et al., 2001).
Cross-linking and Protein Studies
Research on N-hydroxysulfosuccinimide active esters, including bis(N-hydroxysulfosuccinimide) esters, has revealed their application as hydrophilic, membrane-impermeant protein cross-linkers. These findings have broad implications for studying protein interactions and structural biology, contributing to a deeper understanding of protein functions and interactions (Staros, 1982).
Drug Design and Synthesis
The compound and its related structures play a critical role in drug design and synthesis. Studies have demonstrated its utility in divergent synthesis of cyclopropane-containing lead-like compounds, highlighting its importance in medicinal chemistry for generating diverse compound libraries. Such libraries are crucial for drug discovery, providing a rich source of potential drug candidates (Chawner et al., 2017).
Organic Synthesis
In organic synthesis, the dianions of N-monosubstituted-3-(phenylsulfonyl)propanamides serve as convenient reagents for synthesizing 5-alkyl-2(5H)-furanones. This application is significant for constructing complex molecules with potential pharmaceutical properties, showcasing the versatility of the compound in synthetic organic chemistry (Tanaka et al., 1984).
Quantum Chemical Studies
Quantum chemical analyses have been applied to study the properties and potential applications of related compounds, such as N-[4-cyano-3-(trifluoromethyl)phenyl]-2-hydroxy-2-methyl-3-[(4-methylphenyl)sulfonyl]propanamide (bicalutamide), in treating prostatic carcinoma. These studies evaluate the molecular properties and interactions, contributing to drug design and development efforts (Otuokere & Amaku, 2015).
Eigenschaften
IUPAC Name |
3-(benzenesulfonyl)-N-(2-cyclopropyl-2-hydroxypropyl)propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21NO4S/c1-15(18,12-7-8-12)11-16-14(17)9-10-21(19,20)13-5-3-2-4-6-13/h2-6,12,18H,7-11H2,1H3,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PUJSUBCKJGMCHD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CNC(=O)CCS(=O)(=O)C1=CC=CC=C1)(C2CC2)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21NO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![7-Bromo-3-chloro-5H-indeno[1,2-c]pyridazine](/img/structure/B2857012.png)
![4-Methyl-2-phenyl-5-({[3-(trifluoromethyl)benzoyl]oxy}ethanimidoyl)-1,3-thiazole](/img/structure/B2857014.png)

![3-(1H-pyrazol-5-yl)-4H-pyrimido[2,1-b][1,3]benzothiazol-4-one](/img/structure/B2857019.png)
![(2-Ethylsulfanylphenyl)-[4-(3-methylimidazol-4-yl)piperidin-1-yl]methanone](/img/structure/B2857021.png)
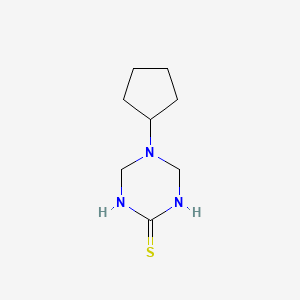
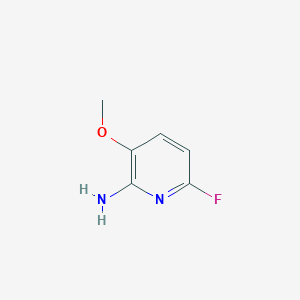
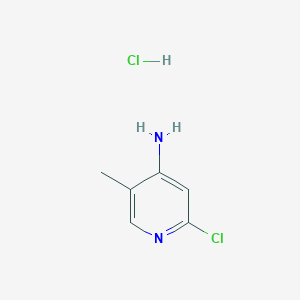
![6-Tert-butyl 1-methyl 1-cyano-6-azaspiro[2.5]octane-1,6-dicarboxylate](/img/structure/B2857027.png)
![2-([1,2,4]triazolo[4,3-a]quinolin-1-ylthio)-N-(4-chlorophenyl)acetamide](/img/structure/B2857029.png)
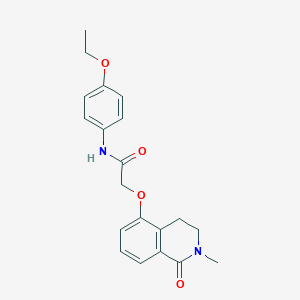
![7-oxo-N-(1-phenylethyl)-12-sulfanylidene-5,11-dithia-1,8-diazatricyclo[7.3.0.0^{2,6}]dodeca-2(6),3,9-triene-10-carboxamide](/img/structure/B2857031.png)
![N-allyl-2-({2-[3-methyl-5-(trifluoromethyl)-1H-pyrazol-1-yl]-1,3-thiazol-4-yl}carbonyl)-1-hydrazinecarbothioamide](/img/structure/B2857032.png)
